molecular formula C15H22N2O2 B1305896 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol CAS No. 436099-60-4

1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol

Cat. No.: B1305896
CAS No.: 436099-60-4
M. Wt: 262.35 g/mol
InChI Key: LAXQLMTYVIIFCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the dimethyl groups at the 2 and 3 positions. The next step involves the attachment of the hydroxy-ethylamino group to the propan-2-ol backbone. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The indole ring can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of indole derivatives with different functional groups.

Scientific Research Applications

1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-(2,3-Dimethyl-indol-1-yl)-3-(2-amino-ethylamino)-propan-2-ol
  • 1-(2,3-Dimethyl-indol-1-yl)-3-(2-methoxy-ethylamino)-propan-2-ol
  • 1-(2,3-Dimethyl-indol-1-yl)-3-(2-chloro-ethylamino)-propan-2-ol

Comparison: Compared to similar compounds, 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol is unique due to the presence of the hydroxy-ethylamino group, which may confer distinct chemical and biological properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-3-(2-hydroxyethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-12(2)17(10-13(19)9-16-7-8-18)15-6-4-3-5-14(11)15/h3-6,13,16,18-19H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXQLMTYVIIFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC(CNCCO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389748
Record name 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436099-60-4
Record name 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.